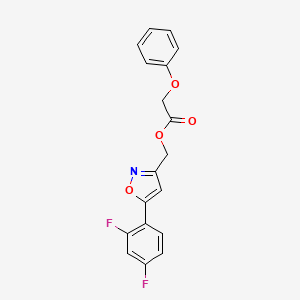![molecular formula C18H19FN4O3S B2597104 N-(3,5-dimethylphenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide CAS No. 1251613-08-7](/img/structure/B2597104.png)
N-(3,5-dimethylphenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3,5-dimethylphenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide”, also known as DPI-3290, is a chemical compound. It has a molecular formula of C18H19FN4O3S and a molecular weight of 390.43. This compound is part of the indole derivatives, which are known for their diverse biological activities .
Synthesis Analysis
The synthesis of indole derivatives, such as DPI-3290, often involves the use of the indole scaffold, which is found in many important synthetic drug molecules . The indole nucleus is added to medicinal compounds that are biologically active, making it an important heterocyclic compound with broad-spectrum biological activities .Molecular Structure Analysis
The molecular structure of DPI-3290 is based on the indole nucleus, which is also known as benzopyrrole . This nucleus contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives, such as DPI-3290, are known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . This property is similar to the benzene ring .Scientific Research Applications
“2-[(2-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one”
Catalytic Protodeboronation: This compound has been used in the catalytic protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis, allowing for formal anti-Markovnikov alkene hydromethylation .
Potassium-Competitive Acid Blocker (P-CAB): The compound has also been used in the development of a novel and potent potassium-competitive acid blocker (P-CAB) . This has potential applications in the treatment of gastroesophageal reflux disease (GERD), peptic ulcer, and other acid-related diseases .
Synthesis and Quantum Chemical Calculations: The compound has been synthesized and characterized by spectral techniques and quantum chemical calculations . This provides valuable data for further research and applications in various fields.
Now, let’s move on to the second compound, “N-(3,5-dimethylphenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide”.
“N-(3,5-dimethylphenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide”
Chemical Properties: This compound, also known as N-(3,5-Dimethyl-phenyl)-acetamide, has a molecular formula of C10H13NO and a molecular weight of 163.22 . It has a density of 1.052±0.06 g/cm3 (Predicted), a melting point of 141.5-142.5 °C, and a boiling point of 305.3±11.0 °C (Predicted) .
Chiral Chromatography Stationary Phases: 3,5-Dimethylphenyl isocyanate, a related compound, has applications in linking with oligosaccharides and cyclodextrins for chiral chromatography stationary phases . This suggests potential applications of N-(3,5-dimethylphenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide in chromatography.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S/c19-15-8-3-2-7-14(15)13-23-18(24)22-12-6-9-16(17(22)20-23)27(25,26)21-10-4-1-5-11-21/h2-3,6-9,12H,1,4-5,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXVNZDYXZBVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

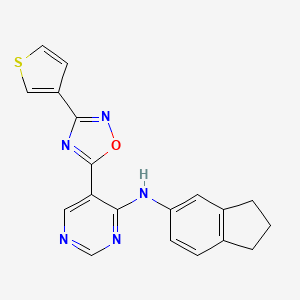
![2-(2-Chloro-6-fluorophenyl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2597023.png)
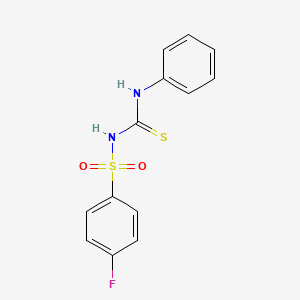

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2597028.png)
![methyl 2,4-dimethyl-5-{[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate](/img/structure/B2597033.png)
![4,6,7,8-tetramethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2597034.png)
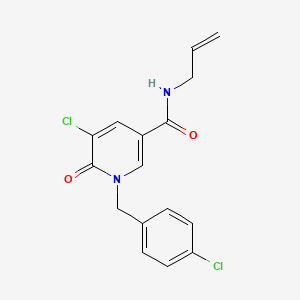
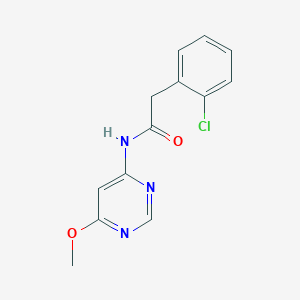
![Ethyl 4-{[(3,5-dichlorophenyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2597038.png)
![1-(2-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2597039.png)
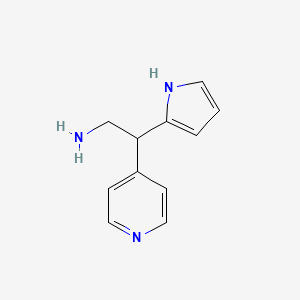
![(5-Fluoropyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2597043.png)
